molecular formula C9H6ClF2NO B12877444 2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole

2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12877444
M. Wt: 217.60 g/mol
InChI Key: MAYFVHYMCVOUHL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of both chloromethyl and difluoromethyl groups in the molecule makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of o-bromoaryl derivatives. One common method is the intramolecular cyclization catalyzed by copper (II) oxide nanoparticles in DMSO under air . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as aqueous media and reusable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and the specific biological context. The presence of the chloromethyl and difluoromethyl groups allows the compound to form strong interactions with its targets, leading to its desired effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole include:

Uniqueness

The uniqueness of this compound lies in its combination of chloromethyl and difluoromethyl groups, which provide distinct reactivity and interaction profiles compared to other benzoxazole derivatives. This makes it a valuable compound for specific applications in medicinal chemistry, agrochemicals, and materials science .

Properties

Molecular Formula

C9H6ClF2NO

Molecular Weight

217.60 g/mol

IUPAC Name

2-(chloromethyl)-7-(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H6ClF2NO/c10-4-7-13-6-3-1-2-5(9(11)12)8(6)14-7/h1-3,9H,4H2

InChI Key

MAYFVHYMCVOUHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CCl)C(F)F

Origin of Product

United States

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